molecular formula C7H6O7 B1453286 Chelidonic acid monohydrate CAS No. 6003-94-7

Chelidonic acid monohydrate

Cat. No. B1453286
CAS RN: 6003-94-7
M. Wt: 202.12 g/mol
InChI Key: KJZJAKSEIQOKAK-UHFFFAOYSA-N
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Description

Chelidonic acid monohydrate, also known as 4-oxo-4H-pyran-2,6-dicarboxylic acid, is a γ-pyrone compound . It is reported as a constituent of the rhizome of Chelidonium majus L . It has many pharmacological effects, such as mild analgesic and antimicrobial effects .


Synthesis Analysis

Chelidonic acid can be prepared in two steps from diethyl oxalate and acetone . In addition, it is suitable for use in a homogeneous preparation of native dihydrodipicolinate synthase from pea .


Molecular Structure Analysis

The molecular structure of chelidonic acid, a 2,6-dicarboxylic derivative of γ-pyrone (4PN), was verified in silico using density functional theory (DFT-B3LYP) combined with large correlation-consistent basis sets . Special attention has been paid to C = O and C = C bonds variations .


Chemical Reactions Analysis

The entire structure of mono methanol solvate of chelidonic acid is held together in the crystal by H-bonds and significantly weaker, long-range intermolecular interactions .


Physical And Chemical Properties Analysis

Thermodynamics of the protonation of chelidonic acid was studied using potentiometry and calorimetry in 0.1 mol·L −1 NaClO4 solution at 298 K under standard pressure . There are three successive protonation steps. The protonation constants of each step (log 10K) are calculated as 10.74 ± 0.01, 3.22 ± 0.02, and 1.63 ± 0.03 .

Scientific Research Applications

Biosynthesis and Molecular Structure

  • Biosynthetic Pathway : Chelidonic acid's biosynthesis was examined in Leucojum aestivum cell cultures, highlighting a pathway involving phosphoenolpyruvate and a pentose phosphate leading to chelidonic acid formation. This study aids in understanding the metabolic pathways and potential applications in biotechnology and plant science (Shen et al., 2001).
  • Molecular Structure Studies : Investigations into chelidonic acid's molecular structure, including its coordination with copper and water in a complex, provide insights into its chemical properties and potential applications in materials science (Fainerman-Melnikova et al., 2006).

Pharmacological Effects and Potential Therapies

  • Anti-inflammatory and Immunomodulatory Effects : Chelidonic acid exhibited significant anti-inflammatory effects by inhibiting IL-6 production and blocking NF-κB and caspase-1 in mast cells, suggesting potential applications in treating inflammatory diseases (Shin et al., 2011).
  • Antidepressant-Like Effects : A study demonstrated that chelidonic acid could evoke an antidepressant-like effect in mice, indicating its potential application in depression treatment. This effect was associated with up-regulation of brain-derived neurotrophic factor and changes in neurotransmitter levels (Jeong et al., 2016).

Chemical Properties and Applications

  • Vibrational Structure Analysis : Research on chelidonic acid's vibrational structure using IR absorption and Raman spectroscopy provided detailed insights into its intra- and inter-molecular hydrogen bonding, crucial for understanding its chemical behavior and potential applications in chemistry (Malaganvi et al., 2019).
  • Electrochemical Characteristics : Studies on the electrochemical characteristics of chelidonic acid and its metal complexes offer potential applications in electrochemistry and material sciences, particularly in developing novel electrodes and sensors (Jadreško et al., 2017).

Therapeutic Potential and Applications

  • Osteogenic Properties : Investigations into chelidonic acid's osteogenic effects highlighted its potential in developing treatments for diseases related to the musculoskeletal system. The compound showed promise in stimulating bone formation and regeneration (Miroshnichenko et al., 2022).
  • Effect on Allergic Reactions : Chelidonic acid showed effectiveness in reducing allergic reactions, including decreasing nasal rubs and IgE levels in mice. This suggests its potential use in allergy treatments (Oh et al., 2011).

Safety And Hazards

Chelidonic acid monohydrate causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-oxopyran-2,6-dicarboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O6.H2O/c8-3-1-4(6(9)10)13-5(2-3)7(11)12;/h1-2H,(H,9,10)(H,11,12);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZJAKSEIQOKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=CC1=O)C(=O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chelidonic acid monohydrate

CAS RN

6003-94-7
Record name Chelidonic Acid Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
D Jadreško, M Kakša, Z Popović - Electroanalysis, 2017 - Wiley Online Library
… To an aqueous solution of chelidonic acid monohydrate, ChelH 2 ⋅ H 2 O (0.202 g, 1 mmol; in 10 mL H 2 O), an aqueous solution of sodium hydroxide (10 % wt.) was added to adjust …
TS Kamatchi, P Kalaivani, P Poornima, VV Padma… - RSC …, 2014 - pubs.rsc.org
… The ligand chelidonic acid monohydrate was purchased from Acros Organics. The melting points were determined with a Lab India instrument. The elemental analyses of carbon, …
Number of citations: 33 pubs.rsc.org
C De Souza, Y Hajikarimian… - Synthetic …, 1992 - Taylor & Francis
… ExDerimental Chelidonic acid monohydrate (Aldrich 96%. 40g 190mmole) was charged to a 1-litre 3-necked flask quipped with a mechanical stirrer and condenser. Copper (4g) 2,2'-…
Number of citations: 7 www.tandfonline.com
MP Mertes, AJ Lin - Journal of Heterocyclic Chemistry, 1969 - Wiley Online Library
The most general method used for the synthesis of N-substituted 4-piperidones is through the Dieckmann cyclization of N-substituted diethyl fl; fl’-dipropionate which is obtained by …
Number of citations: 9 onlinelibrary.wiley.com
PF Dowd - Entomologia experimentalis et applicata, 1990 - Wiley Online Library
Selected secondary metabolites produced by maize (Zea mays L.) were tested for effects on larvae and adults of the dried‐fruit beetle [Carpophilus hemipterus (L.)] in no‐choice and …
Number of citations: 21 onlinelibrary.wiley.com
FL Brown - 1980 - search.proquest.com
In 1978 Barrus concluded that rapid readers have a higher reading efficiency than either students doing graduate work in the subject matter being read or honors students. The rapid …
Number of citations: 1 search.proquest.com
AJ Lin - 1969 - search.proquest.com
… N-(p-carbethoxy)phenyl-chelinamic acid (117) Chelidonic acid monohydrate (10 g, 0.05^ mole) and ethyl -aminobenzoate (10 g, 0.06 mole) were refluxed in 500 ml H20 for 6-8 hr. The …
Number of citations: 0 search.proquest.com
PM Fitzsimmons - 1995 - search.proquest.com
… Chelidonic acid monohydrate was purchased from Lancaster Synthesis, Ltd. and 2,6-pyridinedicarboxylic acid was obtained from Schweizerhall, Inc. Ethanol was purchased from …
Number of citations: 2 search.proquest.com
G SCHWARTZKOPF JR - 1973 - search.proquest.com
… chelidonic acid monohydrate and 2 5 g of Cu powder was gradually heated from 200 to 300 in a metal bath under N2. Vacuum (ca. 30 mm Hg) was occasionally applied; at less than 25 …
Number of citations: 2 search.proquest.com
JS Skotnicki - 1981 - search.proquest.com
Part I. A novel heterocyclization methodology for the preparation of quinoxalines, tetrahydroquinoxalines, and quinoxalinones, utilizing readily available sulfonyl, cyano, and dicyano …
Number of citations: 2 search.proquest.com

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